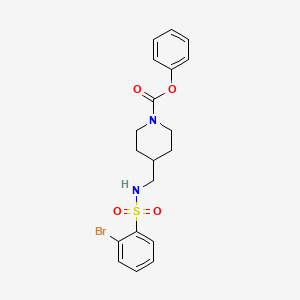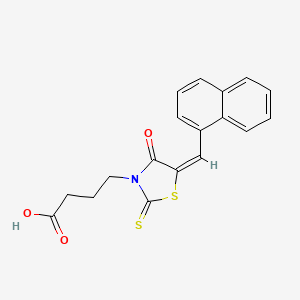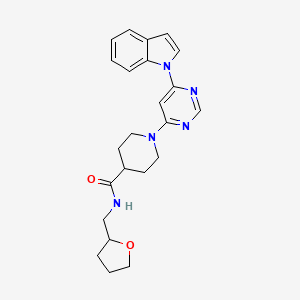![molecular formula C14H16FNO2S B2512520 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-59-2](/img/structure/B2512520.png)
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as AZD3783, is a novel compound that has been developed as a potential treatment for various neurological disorders. The compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Complexation
Research on spherical shape complementarity emphasizes the importance of molecular recognition in the complexation of noncharged organic guests by specific hosts, such as p-sulfonatocalix[4]arene. The study of bicyclic azoalkanes, including derivatives similar to the compound of interest, demonstrated high binding constants attributed to the spherical shape complementarity between the guest and the conical cavity offered by the host. This finding underscores the potential of these structures in designing molecular recognition systems (Bakirci, Koner, & Nau, 2005).
Synthesis and Chemical Transformations
Another aspect of research involves the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from specific reactions, presenting a method to obtain structures with potential pharmacological properties. This synthesis pathway highlights the versatility of azabicyclo compounds in chemical transformations and their applications in developing new therapeutic agents (Gregory, Bullock, & Chen, 1985).
Fluorination Techniques
The development of new fluorination techniques using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts showcases the relevance of these compounds in site-selective fluorination of organic substrates. This research not only advances the understanding of fluorination processes but also opens up new possibilities for the selective introduction of fluorine atoms into complex molecules, enhancing their pharmacological properties (Lal, 1993).
Antibacterial and β-lactamase Inhibitory Activity
The synthesis of carbapenems with a sulfonyl group in the C-6 side-chain from azabicyclo compounds, including 7-azabicyclo derivatives, has been explored. These compounds have shown good antibacterial activity and potent β-lactamase inhibitory activity, highlighting their potential in antibiotic development (Tamura et al., 1987).
Host-Guest Chemistry
Studies on the complexation behavior and kinetics of azabicyclo[2.2.2]oct-2-ene derivatives provide insights into host-guest chemistry and supramolecular interactions. Such research underscores the utility of these compounds in understanding and designing supramolecular systems for various applications, including sensing and catalysis (Nau & Wang, 2002).
Eigenschaften
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-10-9-11(15)5-8-14(10)19(17,18)16-12-3-2-4-13(16)7-6-12/h2-3,5,8-9,12-13H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAYNSOJLXIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)
![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)
![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)
![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)


![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)